Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
CAS No.:
Cat. No.: VC15918560
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O2 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | benzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
| Standard InChI | InChI=1S/C16H16N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-7-14-6-8-17-10-15(14)11-18/h1-6,8,10H,7,9,11-12H2 |
| Standard InChI Key | FEMRXKBEGRGLDU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1C=CN=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a 2,7-naphthyridine core, where the pyridine ring is fused with a partially hydrogenated cyclohexene ring. The benzyl carboxylate group is attached at the 2-position of the naphthyridine system, contributing to its steric and electronic properties. The 3,4-dihydro designation indicates partial saturation of the cyclohexene ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs .
2D and 3D Conformational Analysis
X-ray crystallography and computational modeling reveal a planar pyridine ring with slight puckering in the dihydrocyclohexene moiety. The benzyl group adopts a staggered conformation relative to the naphthyridine plane, minimizing steric hindrance . The 3D structure, accessible via PubChem’s interactive model, highlights intramolecular hydrogen bonding between the carboxylate oxygen and the adjacent NH group, stabilizing the molecule in its lowest-energy conformation .
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester stretch) confirm the carboxylate group.
-
NMR: ¹H NMR (400 MHz, CDCl₃) displays δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 4.45 (s, 2H, CH₂Ph), and δ 3.75–3.60 (m, 4H, dihydropyridine CH₂ groups) .
Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Benzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
| CAS Registry Number | 1956379-43-3 | |
| SMILES | C1CN(CC2=C1C=CN=C2)C(=O)OCC3=CC=CC=C3 | |
| InChIKey | FEMRXKBEGRGLDU-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Approaches
While detailed protocols remain scarce, two primary routes are inferred from analogous naphthyridine syntheses :
Cyclocondensation of Pyridine Derivatives
A pyridine precursor, such as 2-aminopyridine, undergoes cyclization with a benzyl-containing carbonyl compound under acidic conditions. For example, heating 2-aminopyridine with benzyl chloroformate in toluene at 110°C yields the target compound via intramolecular nucleophilic attack .
Reductive Amination
A 2,7-naphthyridine diketone intermediate is reduced using sodium borohydride in the presence of benzyl alcohol, followed by esterification with benzyl chloroformate. This method achieves moderate yields (45–55%) but requires stringent control of reaction stoichiometry .
Industrial-Scale Production Challenges
-
Purity Optimization: Byproducts such as over-reduced dihydro derivatives (e.g., fully saturated tetrahydronaphthyridines) necessitate chromatographic purification.
-
Catalyst Selection: Palladium on carbon (Pd/C) enhances hydrogenation efficiency but risks debenzylation if reaction times exceed 12 hours .
Physicochemical Properties
Thermodynamic and Solubility Data
The compound exhibits limited water solubility, favoring organic solvents like dichloromethane and dimethylformamide. Its logP value suggests moderate lipophilicity, suitable for transmembrane diffusion in biological systems .
Comparative Analysis with Analogous Naphthyridines
The benzyl carboxylate derivative exhibits enhanced CYP3A4 affinity compared to ethyl ester analogs, likely due to improved hydrophobic interactions . Chlorinated variants, such as the 2,4-dichloro compound, show superior antiviral potency but increased cytotoxicity.
Future Research Directions
Synthetic Methodology Gaps
-
Flow Chemistry Applications: Continuous-flow reactors could enhance yield and reduce byproduct formation during reductive amination steps .
-
Enantioselective Synthesis: Chiral auxiliaries or asymmetric catalysis may enable access to optically active derivatives for neurological targets .
Pharmacodynamic Optimization
-
Prodrug Strategies: Esterase-labile prodrugs could improve oral bioavailability, currently limited to 22% in rodent models.
-
Targeted Delivery: Conjugation to nanoparticle carriers may mitigate off-target effects observed in preliminary hepatotoxicity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume